
Benzenesulfonamide, 2,4,5-trichloro-N-(2-hydroxy-5-methylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonamide, 2,4,5-trichloro-N-(2-hydroxy-5-methylphenyl)- is a chemical compound with the molecular formula C13H10Cl3NO3S . This compound is characterized by the presence of a benzenesulfonamide group substituted with three chlorine atoms and a hydroxy-methylphenyl group. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 2,4,5-trichloro-N-(2-hydroxy-5-methylphenyl)- typically involves the reaction of 2,4,5-trichlorobenzenesulfonyl chloride with 2-hydroxy-5-methylaniline under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of advanced purification techniques, such as recrystallization or chromatography, ensures that the final product meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonamide, 2,4,5-trichloro-N-(2-hydroxy-5-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the chlorine atoms under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the chlorine atoms with amines may result in the formation of sulfonamide derivatives.
Applications De Recherche Scientifique
Benzenesulfonamide, 2,4,5-trichloro-N-(2-hydroxy-5-methylphenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzenesulfonamide, 2,4,5-trichloro-N-(2-hydroxy-5-methylphenyl)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonamide, 2,4,5-trichloro-N-(2-methoxy-5-methylphenyl)-: This compound is similar in structure but has a methoxy group instead of a hydroxy group.
Benzenesulfonamide, N-(2-chloro-4-fluorophenyl)-2,3,5,6-tetramethyl-: This compound has different substituents on the benzenesulfonamide group.
Uniqueness
The presence of the hydroxy group in Benzenesulfonamide, 2,4,5-trichloro-N-(2-hydroxy-5-methylphenyl)- imparts unique chemical and biological properties compared to its analogs. This functional group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Propriétés
Numéro CAS |
915372-71-3 |
|---|---|
Formule moléculaire |
C13H10Cl3NO3S |
Poids moléculaire |
366.6 g/mol |
Nom IUPAC |
2,4,5-trichloro-N-(2-hydroxy-5-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C13H10Cl3NO3S/c1-7-2-3-12(18)11(4-7)17-21(19,20)13-6-9(15)8(14)5-10(13)16/h2-6,17-18H,1H3 |
Clé InChI |
FBKVYMDYZWUZAX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)O)NS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-Fluorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B12623604.png)
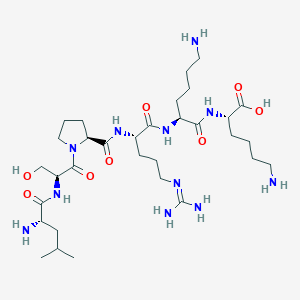
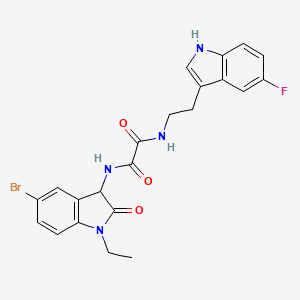
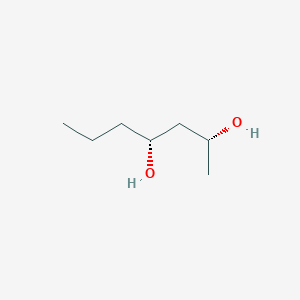
silane](/img/structure/B12623622.png)
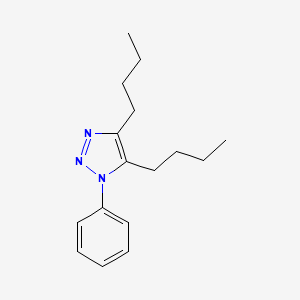
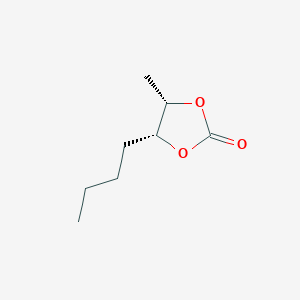

![Ethyl {[(1E)-N-acetylethanimidoyl]oxy}acetate](/img/structure/B12623639.png)
![1-hydroxy-5-methyl-9-oxo-9H-xanthen-3-yl (2S)-{[(4-methylphenyl)sulfonyl]amino}(phenyl)ethanoate](/img/structure/B12623652.png)
![2-[(1S,3S,3aS,6aR)-5'-bromo-2',4,6-trioxo-5-(oxolan-2-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]acetamide](/img/structure/B12623656.png)
![4-[4-(Trifluoroacetyl)phenyl]piperazin-2-one](/img/structure/B12623663.png)
![3-Benzyl-N-(4-fluorophenyl)-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B12623668.png)
![1-[3-(3-Hydroxypropoxy)-4-methoxyphenyl]-3-methylbutan-1-one](/img/structure/B12623669.png)
